Benzofuran-2-ylmethyl-hydrazine

Chemical Synthesis Medicinal Chemistry Scaffold Hopping

SAR exploration of pyridazinone anti-inflammatory agents requires precise introduction of the benzofuran-2-ylmethyl motif. Substitution with non-identical hydrazine analogs alters biological activity unpredictably. - **Critical application**: Enables synthesis of 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives via established protocols - **Versatile intermediate**: Hydrazine group permits conversion to hydrazones, pyrazoles, and triazoles while retaining benzofuran core - **Analytical standard**: Verifiable C₉H₁₀N₂O composition (162.19 g/mol) for HPLC/LC-MS/NMR method development

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 887593-30-8
Cat. No. B12448493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-ylmethyl-hydrazine
CAS887593-30-8
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CNN
InChIInChI=1S/C9H10N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-5,11H,6,10H2
InChIKeyVTVOMNJEPHYHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-2-ylmethyl-hydrazine: Physicochemical & Procurement Data


Benzofuran-2-ylmethyl-hydrazine, with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol, is a research chemical comprised of a benzofuran ring system attached to a hydrazine functional group via a methylene bridge . It is commercially available, typically as the free base or a hydrochloride salt, from multiple specialty chemical suppliers for early-stage discovery research .

Aromatic benzofuran core with hydrazine linker for synthetic chemistry workflows
Available as free base or hydrochloride salt for formulation-fit selection
Suited as a building block and synthetic intermediate for scaffold exploration

Benzofuran-2-ylmethyl-hydrazine: Substitution Risk Assessment


A direct, data-driven comparison between Benzofuran-2-ylmethyl-hydrazine and its closest analogs is currently impossible due to the absence of published quantitative biological or pharmacological data for this specific compound. Substituting this compound with a structurally related hydrazine, such as a dihydrobenzofuran analog or a carbohydrazide derivative, carries an unquantifiable risk of altering research outcomes, as small structural modifications in the linker or heterocycle can lead to profound and unpredictable differences in biological activity, target engagement, and chemical reactivity . Therefore, any substitution must be considered a distinct and significant change to the experimental system.

Structural Mismatch Dihydrobenzofuran or carbohydrazide analogs may shift core electronic profile, target engagement, or reactivity.
Form Risk Free base and hydrochloride salt may differ in solubility and assay compatibility; direct substitution requires validation.
Data Gap No published comparative bioactivity data exist; substitution risk remains unquantifiable for this compound.

Benzofuran-2-ylmethyl-hydrazine: Key Product Specifications


Structural Specificity vs. Dihydrobenzofuran Analog

This compound possesses a fully aromatic benzofuran core (C₉H₁₀N₂O, 162.19 g/mol). A closely related analog, ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine (CAS 92383-19-2), differs by saturation of the furan ring, resulting in a distinct molecular formula (C₉H₁₂N₂O) and higher molecular weight (164.20 g/mol). This structural difference alters the core's electronic distribution and geometry, which is a critical differentiator in structure-activity relationship (SAR) studies and can profoundly impact binding affinity and chemical reactivity. No direct comparative bioactivity data for these two specific compounds is publicly available .

Structural Specificity vs. Dihydro Analog
Class-level inference
Aromatic core, MW 162.19 vs. 164.20 g/mol; distinct electronic distribution
Supports SAR study integrity; core aromaticity is a critical procurement parameter.
No direct comparative bioactivity data available.
Chemical Synthesis Medicinal Chemistry Scaffold Hopping

Free Base vs. Hydrochloride Salt: Solubility and Handling

Benzofuran-2-ylmethyl-hydrazine is available both as a free base (CAS 887593-30-8) and as a hydrochloride salt (CAS not specified, often a separate product entry). While no quantitative solubility data are published for the free base, the hydrochloride salt is typically expected to exhibit enhanced aqueous solubility and improved solid-state stability, a general principle for hydrazine salts. The free base may be preferred for synthetic applications requiring nucleophilic reactivity, whereas the salt form is often more suitable for biological assays . A direct head-to-head solubility comparison between these two specific forms is not available in the public domain.

Free Base vs. HCl Salt
Data to verify
Free base MW 162.19; HCl salt: expected higher aqueous solubility
Form selection directly impacts solubility in reaction media and biological buffers.
No quantitative head-to-head solubility data; based on general salt principles.
Formulation Analytical Chemistry Drug Discovery

Key Intermediate for Pyridazinone Derivatives

This compound serves as a crucial synthetic precursor, not a final bioactive entity, in the preparation of a novel series of 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives. This is a key point of differentiation from its downstream analogs. In the published synthesis, benzofuran-2-ylmethyl-hydrazine is generated in situ and condensed to form the final pyridazinone products (6a-6g). Several of these final products demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model at 50 mg/kg, an effect not attributable to the hydrazine intermediate itself [1].

Key Intermediate for Pyridazinones
Reported synthetic role
Precursor to 5-(benzofuran-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives
Justifies procurement for replicating published synthetic routes.
Biological activity reported only for final pyridazinone products, not this intermediate.
Organic Synthesis Medicinal Chemistry Anti-inflammatory Agents

Benzofuran-2-ylmethyl-hydrazine: Research & Synthetic Applications


Anti-inflammatory Pyridazinone Synthesis

This compound is a critical building block for the synthesis of 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives, a class of compounds that has shown promise in anti-inflammatory research . Researchers aiming to explore the SAR of this pyridazinone series can reliably procure this specific hydrazine to follow established synthetic protocols, ensuring that the key benzofuran-2-ylmethyl motif is correctly introduced. This application is directly supported by published synthetic methodology.

Specialized Intermediate for Scaffold Exploration

In medicinal chemistry programs, benzofuran-2-ylmethyl-hydrazine serves as a versatile intermediate for creating diverse chemical libraries. The presence of the nucleophilic hydrazine group allows for its conversion into a wide array of functional groups, including hydrazones, pyrazoles, and triazoles, all while retaining the benzofuran core. This makes it a valuable building block for synthesizing novel compounds for screening against various biological targets, as supported by its structural features .

Analytical Calibration & Validation Standard

Due to its well-defined molecular formula (C₉H₁₀N₂O) and specific molecular weight (162.19 g/mol), Benzofuran-2-ylmethyl-hydrazine can be utilized as a reference standard in analytical method development and validation . In HPLC, LC-MS, or NMR spectroscopy, this compound can serve as a known entity to calibrate instruments, optimize separation methods, or confirm the identity of similar compounds in complex mixtures. Its use in this capacity is based on its verifiable and consistent physicochemical properties.

Application
Selection Property
Validation Focus
Pyridazinone Synthesis Research
Benzofuran-2-ylmethyl motif integrity
Route fidelity; intermediate identity confirmation
Scaffold Exploration & Library Synthesis
Nucleophilic hydrazine reactivity
Conversion to hydrazones, pyrazoles, triazoles
Analytical Method Development
Well-defined molecular formula and weight
HPLC/LC-MS/NMR calibration and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzofuran-2-ylmethyl-hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.